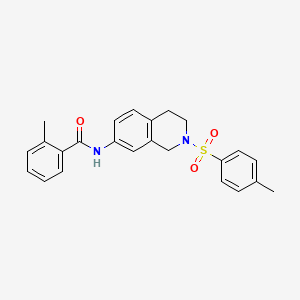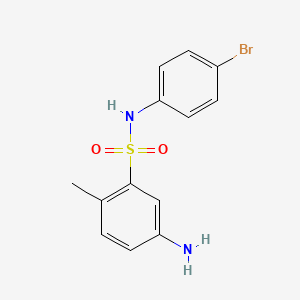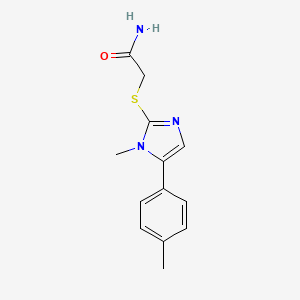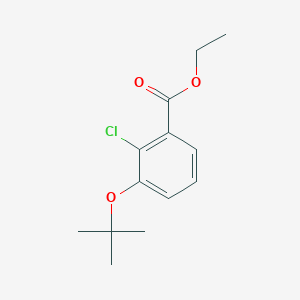![molecular formula C18H21BrN2O3S2 B2474399 2-(5-bromothiophène-2-carboxamido)-5,5,7,7-tétraméthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle CAS No. 887900-47-2](/img/structure/B2474399.png)
2-(5-bromothiophène-2-carboxamido)-5,5,7,7-tétraméthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H21BrN2O3S2 and its molecular weight is 457.4. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
La réaction de couplage de Suzuki–Miyaura (SM) est une méthode puissante pour former des liaisons carbone-carbone. Elle implique le couplage croisé de composés organoborés avec des halogénoalcanes ou des pseudo-halogénoalcanes (tels que les halogénoarènes ou les halogénoalcènes). Le 2-(5-bromothiophène-2-carboxamido)-5,5,7,7-tétraméthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle peut servir de réactif organoboré dans les réactions de couplage SM . Les étapes clés du couplage SM comprennent l'addition oxydante et la transmétallation :
Cette réaction est largement appliquée en raison de ses conditions douces et de sa tolérance aux groupes fonctionnels.
Agrochimiques et pesticides
Les composés contenant du bore sont également pertinents dans les agrochimiques. Les chercheurs étudient leur utilisation comme herbicides, fongicides et insecticides. En modifiant la structure de notre composé, il peut présenter des propriétés pesticides.
En résumé, le this compound est prometteur dans divers domaines, de la chimie synthétique à la science des matériaux et au-delà. Ses propriétés uniques en font un sujet passionnant pour une exploration et une application plus approfondies dans la recherche scientifique . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Propriétés
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S2/c1-17(2)8-9-12(16(23)24-5)15(26-13(9)18(3,4)21-17)20-14(22)10-6-7-11(19)25-10/h6-7,21H,8H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYUTRHELCKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2474316.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)
![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)
![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)



![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)


